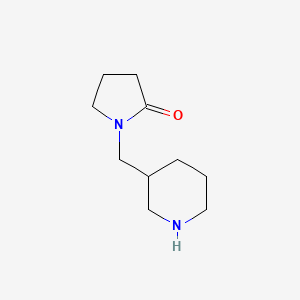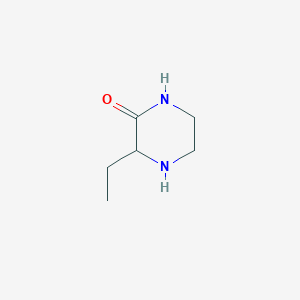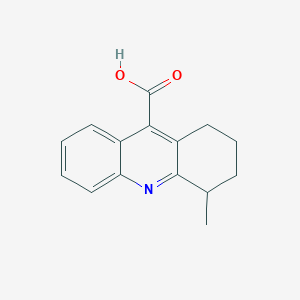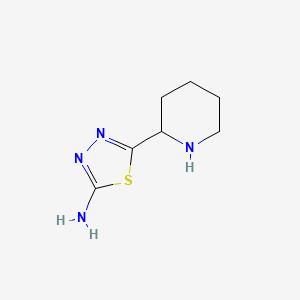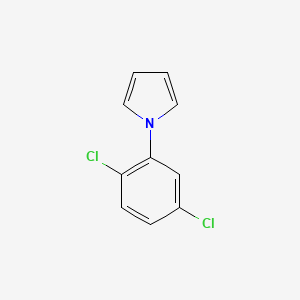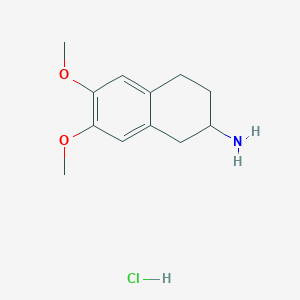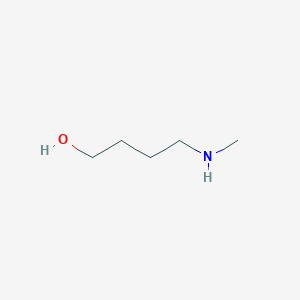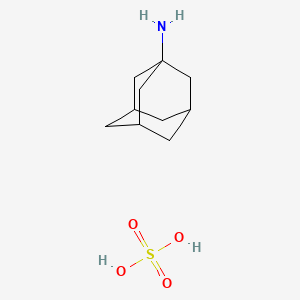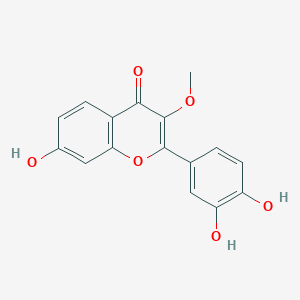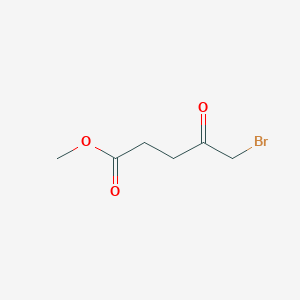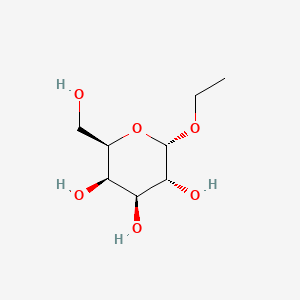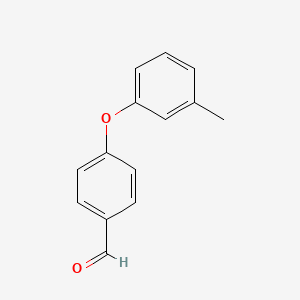
4-(3-Methylphenoxy)benzaldehyde
Vue d'ensemble
Description
“4-(3-Methylphenoxy)benzaldehyde” is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.24 . It’s also known by its IUPAC name, "3-(4-Methoxyphenoxy)benzaldehyde" .
Synthesis Analysis
The synthesis of “this compound” can be achieved fromp-Cresol and 3-Bromobenzaldehyde . It has also been used as a building block in the synthesis of tetrahydroisoquinolinones . Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to an aldehyde group and a methoxyphenoxy group . The SMILES string representation isCOc1ccc(Oc2cccc(C=O)c2)cc1 . Physical And Chemical Properties Analysis
“this compound” has a density of1.2±0.1 g/cm3, a boiling point of 367.1±0.0 °C at 760 mmHg, and a flash point of 172.1±8.8 °C . It has a molar refractivity of 66.1±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 195.7±3.0 cm3 .
Applications De Recherche Scientifique
1. Biocompatible Chemosensors for pH
Dhawa et al. (2020) explored compounds related to 4-(3-Methylphenoxy)benzaldehyde as fluorescent chemosensors for pH, capable of distinguishing between normal cells and cancer cells. These chemosensors show significant changes in fluorescence intensity with pH variation, useful in identifying different pH environments, which is crucial in medical diagnostics and research (Dhawa et al., 2020).
2. Organic Synthesis
Banerjee et al. (2013) demonstrated the use of a derivative of this compound in the synthesis of complex organic compounds. This showcases its utility in synthetic chemistry, particularly in constructing specialized organic molecules (Banerjee et al., 2013).
3. Photochemical Studies
Schultz and Antoulinakis (1996) utilized derivatives of this compound in studying photochemical and acid-catalyzed rearrangements. This research contributes to our understanding of chemical reactions under different light and pH conditions, essential in photochemistry and material sciences (Schultz & Antoulinakis, 1996).
4. Biotechnological Applications
Craig and Daugulis (2013) investigated the use of a derivative in the bioproduction of benzaldehyde, a valuable compound in the flavor industry. This research is significant for developing sustainable and biologically-based production methods (Craig & Daugulis, 2013).
5. Catalytic Reactions
Liu et al. (2002) studied the catalytic properties of an aluminum alkoxide derived from this compound, showing its potential in catalyzing Meerwein-Ponndorf-Verley (MPV) hydrogen transfer reactions of aldehydes and ketones. This research highlights its role in facilitating specific chemical reactions, important in catalysis and organic synthesis (Liu et al., 2002).
Safety and Hazards
Safety data sheets recommend avoiding contact with skin, eyes, and clothing, as well as ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition . Use only non-sparking tools and explosion-proof equipment, and take precautionary measures against static discharges .
Mécanisme D'action
Target of Action
It’s structurally similar to benzaldehyde , which is known to bind chemically to cellular macromolecules, particularly free amino groups .
Mode of Action
Benzaldehyde, a structurally similar compound, is known to disrupt cellular antioxidation systems
Biochemical Pathways
Benzaldehyde, a structurally similar compound, is known to disrupt the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds .
Pharmacokinetics
Benzaldehyde is known to be well absorbed via the gastrointestinal tract, skin, and lungs, and is rapidly distributed and excreted
Result of Action
Benzaldehyde, a structurally similar compound, is known to cause irritation of the skin, eyes, and mucous membranes of the respiratory passages
Analyse Biochimique
Biochemical Properties
4-(3-Methylphenoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular redox homeostasis, making this compound a potential chemosensitizing agent in antifungal treatments . Additionally, it may interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by disrupting cellular antioxidation systems, leading to oxidative stress . It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, this compound has been shown to enhance the efficacy of conventional antifungal agents by destabilizing cellular redox homeostasis . This disruption can lead to increased sensitivity of fungal pathogens to antifungal treatments.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the disruption of cellular antioxidation systems by interacting with enzymes such as superoxide dismutases and glutathione reductase . This interaction leads to oxidative stress and destabilization of cellular redox homeostasis. Additionally, this compound may inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism . These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its efficacy and cellular effects . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing the efficacy of antifungal treatments . At higher doses, it may lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety considerations.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox homeostasis. This compound interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . These interactions can lead to changes in cellular metabolism and energy production, highlighting the importance of this compound in metabolic research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be transported across cellular membranes through passive diffusion or facilitated by specific transporters . Once inside the cell, this compound can accumulate in specific compartments, affecting its localization and activity . Understanding the transport and distribution mechanisms of this compound is essential for its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for understanding its biochemical properties and potential therapeutic applications.
Propriétés
IUPAC Name |
4-(3-methylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAFCKIIJSXEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406271 | |
| Record name | 4-(3-methylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61343-84-8 | |
| Record name | 4-(3-Methylphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61343-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-methylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)
